Methyl 4-amino-1H-pyrazole-3-carboxylate

JAK Inhibitor Antitumor Kinase

Researchers synthesizing kinase inhibitors often face costly delays from regioisomeric mismatches when substituting generic pyrazole analogs. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 360056-45-7) is the exact 3-carboxylate-4-amino pyrazole building block validated in JAK and FLT3 inhibitor programs. • Enables picomolar FLT3 inhibition (IC50 0.089 nM) and nanomolar JAK1/2/3 potency, outperforming Ruxolitinib in comparative assays • Orthogonal amino and ester handles for rapid SAR library diversification and IP-protectable lead generation • Bulk quantities (up to kg scale) available with global shipping; >95% purity as standard

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 27116-93-4; 360056-45-7
Cat. No. B2931788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1H-pyrazole-3-carboxylate
CAS27116-93-4; 360056-45-7
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)N
InChIInChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8)
InChIKeyUYWFTIKDUFKYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-1H-pyrazole-3-carboxylate: A Strategic Building Block


Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 360056-45-7) is a versatile heterocyclic building block featuring a pyrazole core substituted with an amino group at the 4-position and a methyl carboxylate ester at the 3-position . This precise substitution pattern confers unique reactivity, enabling its use as a key intermediate in the synthesis of diverse pharmacologically active compounds, particularly kinase inhibitors [1]. Its molecular structure facilitates selective chemical transformations that are challenging with regioisomeric or functionally similar analogs, making it a critical starting material in medicinal chemistry campaigns targeting specific disease pathways [2].

Medicinal chemistry building block – functionalized pyrazole core for kinase inhibitor synthesis
Regioselective derivatization – amino and ester handles enable orthogonal chemical transformations
Patent-validated intermediate – cited in pharmaceutical process patents for heterocyclic libraries

Specificity of Methyl 4-amino-1H-pyrazole-3-carboxylate


The 3-carboxylate-4-amino substitution pattern on the pyrazole ring is not arbitrarily interchangeable with other regioisomers (e.g., 5-carboxylate) or close structural analogs (e.g., ethyl ester, free acid). This specific arrangement is crucial for establishing the correct binding orientation and hydrogen-bonding network in target protein active sites, such as kinases, as demonstrated in the development of JAKs and FLT3 inhibitors [1]. Substituting with a different ester or the free carboxylic acid can drastically alter lipophilicity, cellular permeability, and ultimately, the compound's bioavailability and efficacy in downstream applications [2]. Procurement of the exact 3-carboxylate methyl ester ensures the intended reactivity and biological outcome, preventing costly delays and failed syntheses associated with generic substitutions [3].

Target
Methyl 4-amino-1H-pyrazole-3-carboxylate
Substitution risk
Regioisomers (e.g., 5-carboxylate) alter hydrogen-bonding orientation and may not support kinase binding
Target
Methyl ester
Substitution risk
Ethyl ester or free acid shifts lipophilicity and permeability, potentially limiting cell-based assay performance

Methyl 4-amino-1H-pyrazole-3-carboxylate vs. Structural Analogs


JAKs Inhibition: Structural Motif Comparison

Derivatives synthesized from the 4-amino-1H-pyrazole-3-carboxylate scaffold demonstrate potent, single-digit nanomolar inhibition of JAK family kinases. This potency is directly attributed to the specific 3-carboxylate-4-amino substitution pattern on the pyrazole ring, which facilitates optimal binding interactions. In contrast, other aminopyrazole isomers or analogs lacking this precise arrangement would not be expected to yield the same inhibitory profile [1].

JAKs Inhibition
Head-to-head
Derivative 3f IC50: 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3)
Reported scaffold potency in kinase assays; supports JAK inhibitor development
Class-level inference from derivative studies
JAK Inhibitor Antitumor Kinase

Superior FLT3/CDK Inhibition vs. Clinical Lead

Optimization of the 1H-pyrazole-3-carboxamide core, derived from the 4-amino-1H-pyrazole-3-carboxylate scaffold, yielded compound 8t, which exhibits a remarkable >26-fold improvement in potency against FLT3 compared to the parent inhibitor FN-1501. This demonstrates the significant impact that focused SAR around this core can achieve [1].

FLT3 Inhibition
Head-to-head
26-fold improvement over parent lead (IC50 0.089 nM vs. 2.33 nM)
High optimization potential around the core scaffold
Data from derivative 8t; cross-reference with validation assays
FLT3 Inhibitor Acute Myeloid Leukemia Kinase

Key Intermediate in Takeda Pharmaceutical Patent

Methyl 4-amino-1H-pyrazole-3-carboxylate is explicitly claimed and utilized as a key intermediate in Takeda Pharmaceutical's patent EP1847531 A1 for the synthesis of pyrazole compounds [1]. This patent covers a broad range of therapeutic applications, indicating the compound's central role in constructing a valuable and protectable chemical space.

Patent Citation
Supporting evidence
Explicitly named as key intermediate in Takeda patent EP1847531
Industry relevance for IP-enabled drug discovery
Patent literature analysis; review for process-fit
Process Chemistry Drug Synthesis Patent

Methyl 4-amino-1H-pyrazole-3-carboxylate: Key Applications


Synthesis of JAKs Inhibitors

This compound is an ideal starting material for medicinal chemistry programs aiming to develop novel JAK family kinase inhibitors. Derivatives synthesized from it have shown single-digit nanomolar potency against JAK1, JAK2, and JAK3, outperforming the approved drug Ruxolitinib in comparative antiproliferative assays [1]. Its use enables the rapid exploration of structure-activity relationships around a privileged scaffold with proven target engagement.

FLT3/CDK Dual Inhibitors for AML

The scaffold is a premier choice for developing next-generation FLT3 inhibitors for AML therapy. As demonstrated by compound 8t, structural modifications on the 1H-pyrazole-3-carboxamide core derived from this building block can yield compounds with picomolar activity against FLT3 (IC50 0.089 nM) and nanomolar activity against CDK2/4, representing a 26-fold potency increase over a prior lead [2]. This underscores its value in creating highly potent, multi-targeted anticancer agents.

Patentable Heterocyclic Libraries

For process chemistry and custom synthesis groups, this compound is a reliable and versatile building block for constructing diverse heterocyclic libraries. Its use is validated in high-value pharmaceutical patents, such as EP1847531 from Takeda, confirming its utility in generating novel, protectable intellectual property [3]. Its dual amino and ester functionalities provide orthogonal handles for chemical diversification, accelerating lead generation and optimization efforts.

Cytotoxicity Studies in Hematological Cancers

Researchers investigating hematological malignancies, such as chronic myeloid leukemia (CML) and erythroleukemia, can leverage this scaffold to generate compounds with targeted activity. Derivatives like compound 11b have shown selective, submicromolar cytotoxicity against HEL (IC50: 0.35 μM) and K562 (IC50: 0.37 μM) cell lines [1], indicating a favorable therapeutic window and providing a rational starting point for lead optimization in these specific cancer types.

Application
Selection Property
Validation Focus
JAK pathway inhibitor synthesis
Privileged 3-carboxylate-4-amino scaffold
Kinase selectivity panel and cellular proliferation assays
FLT3/CDK dual inhibitor development
High optimization potential from scaffold derivatization
FLT3/CDK kinase inhibition and AML cell-line screening
Heterocyclic library synthesis
Orthogonal reactive handles for diversity-oriented synthesis
Parallel synthesis compatibility and compound collection profiling
Cytotoxicity studies in hematological cancer models
Derivatives with reported sub-micromolar cell-line responses
HEL and K562 cell-line endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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